2-Chloro-7-oxabicyclo[2.2.1]heptane-2-carbonitrile
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Overview
Description
2-Chloro-7-oxabicyclo[221]heptane-2-carbonitrile is a bicyclic compound with a unique structure that includes a chlorine atom, an oxygen bridge, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-oxabicyclo[2.2.1]heptane-2-carbonitrile typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure with high stereoselectivity. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like Lewis acids to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-7-oxabicyclo[2.2.1]heptane-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Reduction Reactions: The nitrile group can be reduced to an amine.
Oxidation Reactions: The bicyclic structure can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products
Substitution: Products include azido or cyano derivatives.
Reduction: Amines are the major products.
Oxidation: Products include carboxylic acids or ketones.
Scientific Research Applications
2-Chloro-7-oxabicyclo[2.2.1]heptane-2-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-7-oxabicyclo[2.2.1]heptane-2-carbonitrile involves its interaction with various molecular targets. The chlorine atom and nitrile group can participate in nucleophilic and electrophilic reactions, respectively. These interactions can lead to the formation of new bonds and the modification of existing ones, which is crucial in organic synthesis and drug development .
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Lacks the chlorine and nitrile groups but shares the bicyclic structure.
7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride: Contains additional carboxylic acid groups and is used in different applications.
7-Oxabicyclo[2.2.1]heptene sulfonamides: Modified with sulfonamide groups and used as selective estrogen receptor degraders (SERDs).
Uniqueness
2-Chloro-7-oxabicyclo[2.2.1]heptane-2-carbonitrile is unique due to the presence of both a chlorine atom and a nitrile group, which provide distinct reactivity and potential applications compared to its analogs. This combination of functional groups allows for a wider range of chemical transformations and applications in various fields.
Properties
Molecular Formula |
C7H8ClNO |
---|---|
Molecular Weight |
157.60 g/mol |
IUPAC Name |
2-chloro-7-oxabicyclo[2.2.1]heptane-2-carbonitrile |
InChI |
InChI=1S/C7H8ClNO/c8-7(4-9)3-5-1-2-6(7)10-5/h5-6H,1-3H2 |
InChI Key |
DREQPJLXVSOLKX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1O2)(C#N)Cl |
Origin of Product |
United States |
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